1-cyclopentyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine
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Overview
Description
1-Cyclopentyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine is a chemical compound that has garnered interest in various fields of scientific research This compound features a cyclopentyl group attached to a pyrazole ring, with a thienylmethyl substituent on the nitrogen atom
Preparation Methods
The synthesis of 1-cyclopentyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the cyclopentyl group: This step involves the alkylation of the pyrazole ring with a cyclopentyl halide.
Attachment of the thienylmethyl group: The final step involves the reaction of the intermediate with a thienylmethyl halide under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-Cyclopentyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thienylmethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Cyclopentyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Cyclopentyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-Cyclopentyl-N-hydroxy-1-(2-thienyl)methanamine: This compound has a similar structure but features a hydroxy group instead of an amine group.
1-Cyclopentyl-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-3-amine: This compound includes a fluorine atom on the thienyl ring, which may alter its chemical and biological properties.
The uniqueness of this compound lies in its specific substituents and the resulting properties, which make it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H18ClN3S |
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Molecular Weight |
283.82 g/mol |
IUPAC Name |
1-cyclopentyl-N-(thiophen-2-ylmethyl)pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C13H17N3S.ClH/c1-2-5-12(4-1)16-10-11(8-15-16)14-9-13-6-3-7-17-13;/h3,6-8,10,12,14H,1-2,4-5,9H2;1H |
InChI Key |
STAKCXFRSUOPGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=C(C=N2)NCC3=CC=CS3.Cl |
Origin of Product |
United States |
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